molecular formula C15H17NO3 B2369703 1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one CAS No. 304871-60-1

1'-Allyl-5'-methylspiro[[1,3]dioxane-2,3'-indolin]-2'-one

Cat. No. B2369703
CAS RN: 304871-60-1
M. Wt: 259.305
InChI Key: UVVDLAKAKNIHAG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,3-dioxan-5-ones, which are part of the structure of the compound , has been illustrated in syntheses of (+)-frontalin and several protected ketohexoses . The kinetics of deprotonation of a simple ketone with lithium diisopropylamide was also investigated to shed light on the mechanism of this type of reaction .


Molecular Structure Analysis

The compound contains a 1,3-dioxane ring, which is a saturated six-membered heterocycle with two oxygen atoms in place of carbon atoms at the 1- and 3- positions . The molecular structure of similar compounds can be viewed using Java or Javascript .


Chemical Reactions Analysis

1,3-Dioxan-5-one derivatives have been synthesized via the reaction of trialkoxyalkanes with dihydroxyacetone dimer in the presence of acetic acid as the catalyst . In the same pot, derivatives were reacted with aromatic aldehydes and 30 mol% of pyrrolidine to obtain high yields of the respective bischalcones .

Scientific Research Applications

Synthesis and Chemical Properties

  • One-Pot Synthesis : A study described the one-pot synthesis of novel spiro compounds including 1'-methyl-2,3"-dioxo-5"-aryl-1,2,5a",7",8",9a"-hexahydro-5"H,6"H-dispiro[indole-3,2'-pyrrolidine-3',2"-pyrano[2,3-d][1,3]thiazolo[3,2-a]pyrimidine]-4'-carboxylic acid methyl ester, showcasing the synthesis versatility of spiro compounds like 1'-Allyl-5'-methylspiro[indolin]-2'-one (Li et al., 2014).

  • Reactivity and Formation of Spiro Compounds : Research demonstrates the formation of spiro[pyrrolidine-3,3'-indolin]-2-ones through reactions involving similar spiro[indolin]-2'-one structures, highlighting their reactivity and utility in forming complex organic structures (Buev et al., 2018).

  • Oxidative Cyclization : A study investigated the Mn(III)-based oxidative cyclization of compounds related to 1'-Allyl-5'-methylspiro[indolin]-2'-one, emphasizing the chemical transformations possible with spiro[indolin]-2'-one derivatives (Katayama & Nishino, 2019).

  • Highly Diastereoselective Synthesis : Research on substituted 3-methyleneindolin-2-ones, similar to 1'-Allyl-5'-methylspiro[indolin]-2'-one, indicates their potential in highly diastereoselective synthesis processes (Maurya et al., 2014).

Potential Applications in Sensing and Detection

  • Colorimetric Detection : A novel spirooxazine derivative, structurally related to 1'-Allyl-5'-methylspiro[indolin]-2'-one, was synthesized for colorimetric detection of mercuric cations, indicating potential sensing applications of similar spiro compounds (Pattaweepaiboon et al., 2020).

Synthesis of Complex Organic Structures

  • Stereoisomeric Synthesis : Research on dispiro derivatives of 7-oxa-1-azabicyclo[2.2.1]heptane highlights the stereoisomeric synthesis capabilities of spiro compounds, relevant to 1'-Allyl-5'-methylspiro[indolin]-2'-one (Rowicki et al., 2019).

  • Silver-Catalyzed Tandem Hydroamination/Hydroarylation : A study on the efficient silver triflate-catalyzed tandem hydroamination/hydroarylation of related compounds suggests the potential of 1'-Allyl-5'-methylspiro[indolin]-2'-one in complex organic syntheses (Mothe et al., 2014).

  • Three-Component Spiro Heterocyclization : Research indicates the formation of complex spiro heterocycles involving pyrrolediones, showcasing the versatility of spiro[indolin]-2'-one derivatives in organic chemistry (Salnikova et al., 2019).

properties

IUPAC Name

5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO3/c1-3-7-16-13-6-5-11(2)10-12(13)15(14(16)17)18-8-4-9-19-15/h3,5-6,10H,1,4,7-9H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVVDLAKAKNIHAG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C23OCCCO3)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001322552
Record name 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

19.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203137
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

304871-60-1
Record name 5'-methyl-1'-prop-2-enylspiro[1,3-dioxane-2,3'-indole]-2'-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001322552
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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